N-Fmoc-ethylenediamine hydrobromide (CAS 352351-55-4) is a highly pure, mono-protected diamine salt strategically utilized as a bifunctional linker in solid-phase peptide synthesis (SPPS), bioconjugation, and the assembly of complex macromolecules. Supplied as a stable, crystalline hydrobromide salt, it provides an orthogonally protected primary amine where the Fmoc group is base-labile (typically removed via piperidine), leaving the unprotected amine available for immediate amide coupling. From a procurement standpoint, this specific salt form is prioritized over the free base due to its extended shelf-life at 2-8°C, resistance to atmospheric degradation, and excellent solubility in standard polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are critical for maintaining continuous automated synthesis workflows .
Attempting to substitute N-Fmoc-ethylenediamine hydrobromide with its free base or unprotected ethylenediamine introduces severe process variability and downstream purification costs. The free base of N-Fmoc-ethylenediamine is notoriously hygroscopic and prone to absorbing atmospheric carbon dioxide to form insoluble carbamates, leading to rapid degradation and inaccurate stoichiometric weighing. Furthermore, utilizing unprotected ethylenediamine to save upfront material costs inevitably results in bis-substitution and cross-linking, drastically reducing the yield of the desired mono-functionalized product. While alternative salts like the hydrochloride exist, the hydrobromide salt is specifically selected for its superior crystallinity and optimized dissolution kinetics in SPPS coupling mixtures, preventing the line-clogging precipitation issues sometimes observed with less defined salt forms[1].
The free base of N-Fmoc-ethylenediamine is highly susceptible to atmospheric moisture and CO2, forming carbamate degradation products that skew molecular weight calculations. In contrast, the hydrobromide salt maintains a stable crystalline lattice that resists hygroscopic degradation under standard laboratory conditions. This allows for precise stoichiometric weighing, which is critical when adding exactly 1.0 to 1.2 equivalents of the linker to expensive macromolecular or peptide precursors. The HBr salt ensures that the active amine content remains consistent over long-term storage, directly reducing batch-to-batch variability [1].
| Evidence Dimension | Hygroscopicity and Handling Stability |
| Target Compound Data | Stable, free-flowing crystalline solid; maintains >98% purity over extended storage. |
| Comparator Or Baseline | N-Fmoc-ethylenediamine free base (rapid CO2/moisture absorption, oily/sticky consistency). |
| Quantified Difference | Significant reduction in degradation-induced stoichiometric errors. |
| Conditions | Ambient weighing and long-term storage at 2-8°C. |
Ensures accurate molar equivalents during critical coupling steps, preventing yield loss in high-value bioconjugation.
For automated solid-phase peptide synthesis (SPPS), precursors must be fully soluble in polar aprotic solvents at concentrations typically ranging from 0.1 M to 0.5 M. N-Fmoc-ethylenediamine hydrobromide exhibits excellent solubility in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) upon the addition of a tertiary amine base (e.g., DIPEA or NMM) to liberate the free amine in situ. Compared to the highly polar hydrochloride salt—which has been reported to precipitate out of NMP within 30 minutes—the HBr salt's dissolution profile minimizes the risk of line-clogging precipitation in automated synthesizers and ensures homogeneous reaction kinetics [1].
| Evidence Dimension | Process Solvent Solubility |
| Target Compound Data | Stable solution in DMF/NMP in the presence of DIPEA/NMM for in situ coupling. |
| Comparator Or Baseline | N-Fmoc-ethylenediamine hydrochloride (prone to precipitation in NMP within 30 mins). |
| Quantified Difference | Extended solution stability in NMP/DMF without premature precipitation. |
| Conditions | 0.1–0.5 M concentration in DMF or NMP at room temperature. |
Guarantees uninterrupted operation of automated peptide synthesizers and reproducible coupling yields.
Procuring unprotected ethylenediamine (EDA) as a low-cost alternative for linker insertion inevitably leads to bis-substitution (cross-linking), where both primary amines react, severely reducing the yield of the desired mono-functionalized product. N-Fmoc-ethylenediamine hydrobromide provides a strictly controlled 1:1 stoichiometry. The robust Fmoc protection ensures that only one amine participates in the initial EDC/NHS or HATU-mediated coupling. This orthogonal protection strategy increases the yield of the target mono-conjugate from <50% (typical with unprotected EDA) to >95%, completely eliminating the need for complex chromatographic separation of cross-linked byproducts [1].
| Evidence Dimension | Mono-functionalization Yield |
| Target Compound Data | >95% mono-coupling efficiency due to Fmoc protection. |
| Comparator Or Baseline | Unprotected ethylenediamine (<50% mono-coupling, high bis-substitution). |
| Quantified Difference | >45% increase in target yield; elimination of cross-linked impurities. |
| Conditions | Standard amide coupling (e.g., HATU/DIPEA) with a stoichiometric excess of diamine. |
Eliminates costly and time-consuming downstream purification of cross-linked polymeric byproducts.
The compound is ideal for synthesizing proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. The stable HBr salt allows for precise coupling of the free amine to an E3 ligase ligand, followed by controlled Fmoc deprotection (using 20% piperidine in DMF) to reveal the second amine for attachment to the target-protein ligand. Its high purity prevents the formation of truncated or cross-linked impurities [1].
Used extensively in automated SPPS to introduce an ethylenediamine spacer at the C-terminus or side chains of peptides. The hydrobromide salt's excellent solubility in DMF/NMP ensures compatibility with automated fluidic systems, while its stability guarantees accurate molar dosing during the coupling cycles [2].
Employed in materials science to functionalize polyethylenimine (PEI), gold nanoparticles, or polymeric hydrogels with reactive amine groups. The Fmoc group protects the terminal amine during the initial surface-grafting step, allowing for subsequent orthogonal deprotection and secondary functionalization with fluorophores or targeting antibodies without unwanted surface cross-linking[3].
Irritant